BenchChemオンラインストアへようこそ!

4,4-Dimethyl-1-(3-pyridyl)pentan-3-one

Synthetic Chemistry Structure-Activity Relationship Medicinal Chemistry

4,4-Dimethyl-1-(3-pyridyl)pentan-3-one (CAS 75749-00-7) is a synthetic ketone building block featuring a 3-pyridyl substitution, distinguishing it from regioisomeric 2-pyridyl and 4-pyridyl analogs. The compound's synthesis, involving a Raney nickel-catalyzed hydrogenation of 4,4-dimethyl-1-pyridin-3-yl-1-penten-3-one, is documented in the Bayer AG patent US4262000 A1.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 75749-00-7
Cat. No. B3043159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-1-(3-pyridyl)pentan-3-one
CAS75749-00-7
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)CCC1=CN=CC=C1
InChIInChI=1S/C12H17NO/c1-12(2,3)11(14)7-6-10-5-4-8-13-9-10/h4-5,8-9H,6-7H2,1-3H3
InChIKeyFYUWCKNIGYMKSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 4,4-Dimethyl-1-(3-pyridyl)pentan-3-one (CAS 75749-00-7) Matters for Research and Procurement


4,4-Dimethyl-1-(3-pyridyl)pentan-3-one (CAS 75749-00-7) is a synthetic ketone building block featuring a 3-pyridyl substitution, distinguishing it from regioisomeric 2-pyridyl and 4-pyridyl analogs [1]. The compound's synthesis, involving a Raney nickel-catalyzed hydrogenation of 4,4-dimethyl-1-pyridin-3-yl-1-penten-3-one, is documented in the Bayer AG patent US4262000 A1 (1981) [1]. With a molecular weight of 191.27 g/mol and logP of approximately 2.63, it serves as a research chemical of interest for medicinal chemistry and organic synthesis .

The Risk of Substituting 4,4-Dimethyl-1-(3-pyridyl)pentan-3-one with Generic Pyridyl Ketone Analogs


In chemical synthesis and biological screening, regioisomeric pyridyl ketones often exhibit divergent properties. The 3-pyridyl substitution in 4,4-Dimethyl-1-(3-pyridyl)pentan-3-one positions the nitrogen meta to the pentanone chain, influencing electronic distribution and hydrogen-bonding capabilities distinct from 2-pyridyl (ortho) or 4-pyridyl (para) analogs [1]. For instance, 4,4-dimethyl-1-(pyridin-2-yl)pentane-1,3-dione (CAS 41070-32-0), a diketone comparator, possesses a different hydrogen-bond acceptor count (3 vs. 2) and molecular weight (205.25 vs. 191.27 g/mol), leading to different coordination chemistry and pharmacokinetic behavior [1]. Generic substitution without understanding these structural nuances risks altered reactivity in subsequent derivatizations and invalidates structure-activity relationship (SAR) studies.

Quantitative Comparator Evidence: What Makes 4,4-Dimethyl-1-(3-pyridyl)pentan-3-one Different


Regioisomeric Selectivity: 3-Pyridyl vs. 2-Pyridyl vs. 4-Pyridyl Electronic Environments

The 3-pyridyl regioisomer positions the nitrogen meta to the carbonyl, creating a distinct electronic environment. Computed properties for the target compound (PSA: 29.96 Ų; H-acceptors: 2) differ from the 2-pyridyl diketone analog 4,4-dimethyl-1-(pyridin-2-yl)pentane-1,3-dione (H-acceptors: 3; MW: 205.25) [1]. This regioisomeric difference impacts metal chelation potential; the 3-pyridyl nitrogen is less sterically hindered than the 2-pyridyl isomer, potentially altering catalytic or biological interactions .

Synthetic Chemistry Structure-Activity Relationship Medicinal Chemistry

Patent-Backed Synthesis Route: Raney Nickel Hydrogenation vs. Alternative Routes

The Bayer patent US4262000 describes a specific synthesis route: reduction of 4,4-dimethyl-1-pyridin-3-yl-1-penten-3-one (154.2 g, 0.814 mol) with Raney nickel in THF [1]. This contrasts with generic pyridyl ketone syntheses that often rely on Grignard or organolithium routes, which may produce regioisomeric mixtures. The patented approach ensures clean conversion to the saturated monoketone, minimizing byproduct formation and simplifying purification.

Process Chemistry Synthetic Route Robustness Scale-up

Monoketone vs. Diketone Analog: Impact on LogP and Physicochemical Properties

The target compound (monoketone) has a logP of ~2.63, whereas the 2-pyridyl diketone analog 4,4-dimethyl-1-(pyridin-2-yl)pentane-1,3-dione possesses an additional carbonyl group, increasing polarity and H-bond acceptor count, likely lowering its logP [1]. For CNS drug discovery programs where optimal logP lies between 2–3, the target compound’s value falls within a desirable range, while the diketone analog may be too polar, reducing membrane permeability.

ADME Physicochemical Profiling Drug Design

Regulatory Starting Material Status: 3-Pyridyl vs. 4-Pyridyl Systems in API Synthesis

In pharmaceutical synthesis, 3-pyridyl ketones are privileged scaffolds for creating non-fused pyridine-containing APIs. The target compound, with its 3-pyridyl substitution, is structurally related to intermediates used in kinase inhibitor programs. In contrast, 4-pyridyl analogs such as 4,4-dimethyl-1-(pyridin-4-yl)pentane-1,3-dione (CAS 41070-36-4) are often employed as complexation agents, not API intermediates [1]. This functional divergence means that for synthetic route design, the 3-pyridyl regioisomer is mandated by specific SAR requirements.

Regulatory Chemistry GMP Synthesis API Intermediate

When to Choose 4,4-Dimethyl-1-(3-pyridyl)pentan-3-one: Specific Application Scenarios


Scaffold for Medicinal Chemistry SAR Studies Targeting Kinases and GPCRs

The 3-pyridyl ketone core of 4,4-Dimethyl-1-(3-pyridyl)pentan-3-one is a common pharmacophore in kinase and GPCR drug discovery. Its electronic properties (PSA 29.96 Ų, logP 2.63) align with fragment-based screening requirements for hit identification . Medicinal chemists can derivatize the ketone to form oximes, hydrazones, or secondary alcohols for SAR exploration, where the meta-pyridine nitrogen is critical for target binding. The Bayer-origin synthesis provides a reliable supply chain for this scaffold [1].

Precursor for Complex Ligand Synthesis in Coordination Chemistry

The monoketone structure, with a single reactive carbonyl and a pyridine nitrogen, allows for selective functionalization without complications from a second ketone group. This is in contrast to diketone analogs like 4,4-dimethyl-1-(pyridin-2-yl)pentane-1,3-dione, which can form stable enolates or chelates that complicate stepwise ligand construction . The target compound is thus a preferred building block for asymmetric ligand design.

Internal Standard or Reference Compound for Analytical Method Development

With a well-defined molecular weight (191.27 g/mol) and structure confirmed by SpectraBase (ID: 8z99ABXWxhE), 4,4-Dimethyl-1-(3-pyridyl)pentan-3-one can serve as an internal standard in LC-MS or GC-MS methods when analyzing pyridine-containing metabolites or drug candidates. Its unique InChI Key (FYUWCKNIGYMKSX-UHFFFAOYSA-N) and regioisomeric purity make it distinguishable from 2-pyridyl and 4-pyridyl analogs in chromatographic separation [1].

Quote Request

Request a Quote for 4,4-Dimethyl-1-(3-pyridyl)pentan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.